Enavogliflozin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de enavogliflozina implica múltiples pasos, incluyendo la formación del anillo de benzofurano y la unión del grupo ciclopropilfenilo. Las condiciones de reacción típicamente implican el uso de catalizadores y reactivos específicos para asegurar la correcta estereoquímica del producto final .

Métodos de Producción Industrial

La producción industrial de enavogliflozina sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Reactions

Enavogliflozin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with subsequent phase II conjugation reactions.

Key Metabolites and Enzymatic Involvement

- M1 and M2 are the primary metabolites, formed via oxidative reactions. M1 is pharmacologically active, contributing to 20–25% of total drug-related exposure in plasma .

- Glucuronidation occurs as a secondary pathway, producing inactive conjugates .

Stability Under Physicochemical Conditions

This compound exhibits stability across a range of conditions, as validated by liquid chromatography–tandem mass spectrometry (LC-MS/MS) studies.

Stability Profile in Mouse Plasma

| Condition | Accuracy (%) | Precision (CV%) |

|---|---|---|

| Autosampler (10°C, 24 h) | 92.6–103.5 | 2.9–5.8 |

| Freeze–thaw (3 cycles) | 85.8–103.6 | 2.3–3.9 |

| Bench-top (25°C, 6 h) | 85.6–100.2 | 1.9–5.1 |

- Degradation : Minimal degradation (<15%) observed under oxidative and hydrolytic conditions, confirming resistance to spontaneous breakdown .

- Photostability : Not explicitly tested, but structural analogs suggest moderate UV stability due to aromatic and heterocyclic groups.

Excretion Pathways

This compound is predominantly excreted via biliary pathways , with minor renal elimination.

Excretion Data in Preclinical Models

| Species | Biliary Excretion (%) | Renal Excretion (%) | Bioavailability (%) |

|---|---|---|---|

| Mice | 39.3 ± 3.5 | 6.6 ± 0.7 | 84.5–97.2 |

| Rats | 15.9 ± 5.9 | 0.7 ± 0.2 | 56.3–62.1 |

- Biliary excretion accounts for >90% of total elimination in mice, facilitated by active transport proteins .

- Urinary recovery is limited (<7%), consistent with SGLT2 inhibitors’ mechanism of action .

Reaction Kinetics and Pharmacokinetic Linearity

This compound displays dose-proportional pharmacokinetics in preclinical models:

Pharmacokinetic Parameters in Mice

| Dose (mg/kg) | AUC (h·ng/mL) | Cₘₐₓ (ng/mL) | T₁/₂ (h) |

|---|---|---|---|

| 0.3 | 1809 ± 179 | 261.7 ± 23.6 | 4.4 |

| 1.0 | 2047 ± 389 | 253.4 ± 28.7 | 3.9 |

| 3.0 | 2106 ± 506 | 257.0 ± 74.4 | 4.3 |

- Linear kinetics confirmed across doses (0.3–3 mg/kg), with no accumulation observed after repeated administration .

Synthetic Considerations

While synthetic routes for this compound are proprietary, its structure suggests:

Aplicaciones Científicas De Investigación

Monotherapy Studies

- Efficacy in Korean Patients : A randomized controlled trial assessed enavogliflozin monotherapy in patients with T2DM. The study demonstrated significant reductions in glycated hemoglobin (HbA1c) levels at 12 weeks, with reductions of -0.79%, -0.89%, and -0.92% for doses of 0.1 mg, 0.3 mg, and 0.5 mg respectively compared to placebo .

- Long-term Effects : Another study indicated that this compound maintained its efficacy over a 24-week period, achieving a placebo-adjusted mean change in HbA1c of -0.99% . The treatment also led to significant reductions in fasting plasma glucose and body weight.

Combination Therapy

- With Metformin : this compound has been evaluated as an add-on therapy to metformin. In a phase III trial, it was compared with dapagliflozin, showing superior efficacy in lowering HbA1c levels among patients with mild renal impairment . Specifically, this compound achieved a reduction of -0.94% in HbA1c compared to -0.77% for dapagliflozin over 24 weeks.

- Triple Therapy : Recent trials are investigating this compound's role in combination with metformin and other agents like dipeptidyl peptidase-4 inhibitors, aiming to assess its safety and efficacy across diverse populations .

Safety Profile

This compound has been reported to have a favorable safety profile with adverse events similar to those observed with other SGLT2 inhibitors. Common side effects include urinary tract infections and genital infections; however, these are generally mild and manageable . Importantly, no significant increase in serious adverse events has been noted during clinical trials.

Potential Applications Beyond Diabetes

Emerging research is exploring the cardiovascular and renal protective effects of this compound. A study is currently underway to evaluate its impact on preventing vascular complications in patients with T2DM who are at risk for cardiovascular diseases . This could position this compound as not only a glucose-lowering agent but also as a therapeutic option for improving overall cardiovascular health.

Comparative Efficacy Table

| Study | Population | Intervention | Comparator | HbA1c Reduction | Duration |

|---|---|---|---|---|---|

| Study 1 | Korean T2DM | This compound | Placebo | -0.79% to -0.92% | 12 weeks |

| Study 2 | Korean T2DM | This compound | Dapagliflozin | -0.94% | 24 weeks |

| Study 3 | Mild renal impairment | This compound | Dapagliflozin | -0.94% | 24 weeks |

Mecanismo De Acción

La enavogliflozina ejerce sus efectos al inhibir selectivamente la proteína SGLT2 ubicada en los túbulos proximales del riñón . Esta inhibición evita la reabsorción de glucosa, lo que lleva a un aumento de la excreción de glucosa a través de la orina. El compuesto muestra una diferencia de 667 veces en los valores de concentración inhibitoria (IC50) para SGLT2 frente a SGLT1, lo que indica su alta selectividad .

Comparación Con Compuestos Similares

Compuestos Similares

Dapagliflozina: Otro inhibidor de SGLT2 utilizado para tratar la diabetes.

Empagliflozina: También un inhibidor de SGLT2, conocido por sus beneficios cardiovasculares además de los efectos reductores de la glucosa.

Tofogliflozina: Otro inhibidor de SGLT2 con aplicaciones similares pero perfiles farmacocinéticos diferentes.

Unicidad de la Enavogliflozina

La enavogliflozina es única debido a su alta selectividad para SGLT2 sobre SGLT1, lo que puede resultar en menos efectos fuera del objetivo y una mayor eficacia en el control de la glucosa . Además, sus propiedades farmacocinéticas, como la alta biodisponibilidad oral y la distribución tisular favorable, la convierten en un candidato prometedor para su posterior desarrollo .

Actividad Biológica

Enavogliflozin is a novel sodium-glucose cotransporter-2 (SGLT2) inhibitor that has shown promising results in clinical trials for the treatment of type 2 diabetes mellitus (T2DM). This article provides a comprehensive overview of its biological activity, including pharmacokinetics, efficacy, safety, and comparative studies with other SGLT2 inhibitors.

Pharmacokinetics and Tissue Distribution

This compound exhibits unique pharmacokinetic properties that contribute to its therapeutic efficacy. A study conducted in mice revealed that this compound reversibly and competitively inhibits SGLT2 with an IC50 value of 0.8 ± 0.3 nM, while the IC50 for SGLT1 is significantly higher at 549.3 ± 139.6 nM . The tissue distribution analysis indicated that this compound has a notably high concentration in the kidneys, with an area under the concentration curve (AUC) ratio of kidney to plasma reaching 85.0 ± 16.1, compared to other SGLT2 inhibitors like dapagliflozin and ipragliflozin .

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| IC50 for SGLT2 | 0.8 ± 0.3 nM |

| IC50 for SGLT1 | 549.3 ± 139.6 nM |

| AUC (Kidney/Plasma Ratio) | 85.0 ± 16.1 |

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating significant improvements in glycemic control among patients with T2DM. In a phase 3 trial (ENHANCE-A), this compound was administered as monotherapy to patients inadequately controlled on diet and exercise alone. The results indicated a placebo-adjusted mean change in glycated hemoglobin (HbA1c) of -0.99% after 24 weeks .

Table 2: Clinical Trial Results for this compound Monotherapy

| Study | HbA1c Change (%) | Proportion HbA1c <7% | Fasting Plasma Glucose Change (mg/dL) |

|---|---|---|---|

| ENHANCE-A | -0.99 | 71% vs. 24% | -40.1 |

Furthermore, this compound has been shown to be non-inferior to dapagliflozin when used as an add-on therapy to metformin, with similar reductions in HbA1c and beneficial effects on body weight and blood pressure .

Safety Profile

The safety profile of this compound has been assessed across various studies, indicating it is well-tolerated with no significant increase in treatment-related adverse events . The most common side effects reported include urinary tract infections and genital mycotic infections, typical of SGLT2 inhibitors.

Comparative Studies with Other SGLT2 Inhibitors

In comparative studies, this compound demonstrated comparable efficacy to other established SGLT2 inhibitors like dapagliflozin and empagliflozin. A randomized controlled trial comparing this compound to dapagliflozin showed similar reductions in HbA1c and improvements in metabolic parameters such as body weight and blood pressure .

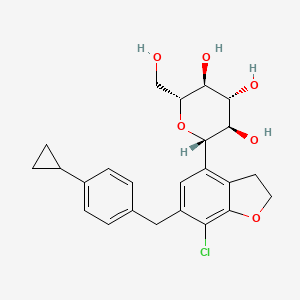

Propiedades

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCWPOBTZTAFI-YVTYUBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415472-28-4 | |

| Record name | Enavogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENAVOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.